REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5]C=CC=2)[C:3](=[O:10])[CH2:2]1.[CH:11]1(N)[CH2:13][CH2:12]1>C1(C)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[NH:1]1[C:2]2[C:13](=[CH:12][CH:5]=[CH:4][C:3]=2[OH:10])[CH:11]=[CH:9]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
amine
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly to the first solution
|
Type
|
CUSTOM
|
Details
|
to come up to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
eluting with 3:1 hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
giving a yellow oil
|
Type
|
CUSTOM
|
Details
|
after removal of solvents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=CC(=C12)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |